Trichloro(3-iodopropyl)silane

Description

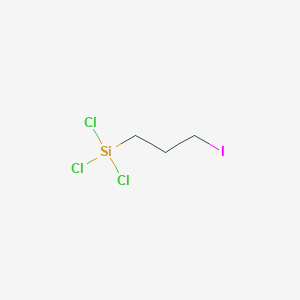

Trichloro(3-iodopropyl)silane (C₃H₅Cl₃ISi) is an organosilicon compound featuring a trichlorosilane group bonded to a 3-iodopropyl chain. These compounds share a common trichlorosilane backbone, where the organic substituent dictates their reactivity, stability, and industrial applications. This article compares this compound with similar compounds, focusing on substituent effects, synthesis pathways, and applications inferred from the evidence.

Properties

IUPAC Name |

trichloro(3-iodopropyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl3ISi/c4-8(5,6)3-1-2-7/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZCMCZRRPRXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si](Cl)(Cl)Cl)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl3ISi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498429 | |

| Record name | Trichloro(3-iodopropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62141-82-6 | |

| Record name | Trichloro(3-iodopropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(3-iodopropyl)silane typically involves the hydrosilylation reaction, where an alkene (such as allyl iodide) reacts with trichlorosilane in the presence of a catalyst. Common catalysts include platinum-based compounds like chloroplatinic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and continuous monitoring of reaction parameters to optimize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Trichloro(3-iodopropyl)silane undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form various derivatives.

Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes to form organosilicon compounds.

Oxidation and Reduction Reactions: The iodine atom can undergo oxidation or reduction, leading to the formation of different products

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like alcohols, amines, or thiols under mild conditions.

Hydrosilylation Reactions: Require the presence of a catalyst, such as platinum or rhodium complexes, and are carried out under controlled temperature and pressure.

Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

Substitution Reactions: Yield various organosilicon derivatives.

Hydrosilylation Reactions: Produce organosilicon compounds with different functional groups.

Oxidation and Reduction Reactions: Lead to the formation of iodinated or deiodinated products

Scientific Research Applications

Trichloro(3-iodopropyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trichloro(3-iodopropyl)silane exerts its effects involves the interaction of its reactive groups with various molecular targets. The chlorine atoms can undergo nucleophilic substitution, leading to the formation of covalent bonds with other molecules. The iodine atom can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions enable this compound to modify surfaces, enhance adhesion, and participate in complex chemical transformations .

Comparison with Similar Compounds

Chlorinated Propyl Derivatives

Chlorine-substituted propyl silanes are pivotal intermediates in silicone chemistry. Key examples include:

- Trichloro(3-chloropropyl)silane (C₃H₅Cl₄Si): Synthesized via Rh-catalyzed hydrosilylation of allyl chloride with trichlorosilane, achieving 93% yield and >99% selectivity . This compound is critical for producing silane coupling agents and organosilicon polymers.

Key Differences :

- Reactivity : The position and number of chlorine atoms influence electrophilicity and steric hindrance. 3-chloropropyl derivatives are more selective in hydrosilylation due to optimized steric profiles .

- Applications : 3-chloropropyl variants are preferred for controlled polymer synthesis, while 2,3-dichloropropyl derivatives may serve in high-crosslink-density materials.

Aryl-Substituted Silanes

Aryl groups introduce aromatic stability and hydrophobicity. Notable examples:

- Trichloro(3-phenylpropyl)silane (C₉H₁₁Cl₃Si): Used in hydrophobic coatings and silicone resins. The phenyl group enhances thermal stability and UV resistance .

- Trichloro(dichlorophenyl)silane (C₆H₃Cl₅Si): Combines chlorine and phenyl substituents, offering dual reactivity for halogenated polymer precursors .

Key Differences :

Fluorinated Derivatives

Fluorinated silanes are valued for extreme hydrophobicity and chemical resistance:

- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane (C₁₀H₄Cl₃F₁₇Si): Perfluorinated chains create low-surface-energy coatings for oil-water separation and anti-fouling applications .

- Trichloro(hexyl)silane (C₆H₁₃Cl₃Si): Acts as a surfactant in nanoparticle synthesis, forming reverse micelles with SiCl₄ cores .

Key Differences :

Alkyl Chain Variants

Alkyl chain length modulates physical properties:

- Trichloro(octyl)silane (C₈H₁₇Cl₃Si): Used to hydrophobize poly(ethylene terephthalate) membranes for oil-water separation. Longer chains (C8) enhance durability compared to shorter (C3) variants .

- Trichloro(cyclohexyl)silane (C₆H₁₁Cl₃Si): Cyclohexyl groups improve thermal stability, suitable for high-temperature silicone elastomers .

Key Differences :

Functional Group Variations

Substituents like amines or methoxy groups expand functionality:

Key Differences :

- Reactivity : Chloro groups are more electrophilic, favoring rapid hydrolysis, while methoxy groups offer gradual reactivity for controlled deposition .

- Applications: Amino-functionalized silanes bridge organic-inorganic interfaces, whereas chloro/methoxy variants prioritize material durability .

Data Tables

Table 1: Substituent Effects on Key Properties

Table 2: Reactivity and Stability Comparison

| Compound | Hydrolysis Rate | Thermal Stability (°C) | Electrophilicity |

|---|---|---|---|

| Trichloro(3-chloropropyl)silane | High | 200–250 | High |

| Trichloro(octyl)silane | Moderate | 150–200 | Moderate |

| Trichloro(3-phenylpropyl)silane | Low | 300–350 | Low |

| (3-Chloropropyl)trimethoxysilane | Low | 200–250 | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.